3-(Cyclohexylamino)cyclohex-2-en-1-one

Description

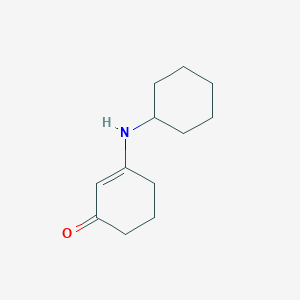

3-(Cyclohexylamino)cyclohex-2-en-1-one is a substituted enaminone characterized by a cyclohexenone backbone functionalized with a cyclohexylamino group at the 3-position. Enaminones are α,β-unsaturated ketones with an amino group, making them versatile intermediates in organic synthesis and medicinal chemistry.

Properties

CAS No. |

16179-64-9 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

3-(cyclohexylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H19NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h9-10,13H,1-8H2 |

InChI Key |

KGZBNYVREQFDFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=O)CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)-2-cyclohexen-1-one typically involves the reaction of cyclohexanone with cyclohexylamine under specific conditions. One common method is the condensation reaction where cyclohexanone is reacted with cyclohexylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 3-(Cyclohexylamino)-2-cyclohexen-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylamino)-2-cyclohexen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclohexylamine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

3-(Cyclohexylamino)-2-cyclohexen-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Cyclohexenone Derivatives

Amino Group Modifications

- 3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5): Structure: Benzyl group replaces cyclohexyl. Properties: Molecular formula C₁₃H₁₅NO, average mass 201.269 g/mol. Safety data indicate precautions for inhalation and skin contact .

- 3-(Methylamino)cyclohex-2-en-1-one (CAS 55998-74-8): Structure: Methylamino substituent. Properties: Lower molecular weight (125.17 g/mol), higher density (1.01 g/cm³), defined melting point (68–69°C). Predicted pKa ~6.11 . Applications: Potential intermediate for small-molecule drug discovery.

- 3-Amino-2-cyclohexen-1-one (CAS 5220-49-5): Structure: Unsubstituted amino group. Properties: Simpler backbone (C₆H₉NO), used in synthesis of heterocycles. Prepared from 1,3-cyclohexanedione .

Additional Substituents

- 3-(Cyclohexylamino)-2-(p-tolylthio)cyclohex-2-en-1-one (9j in ): Structure: p-Tolylthio group at 2-position. Properties: Yellow gum; IR and NMR data confirm enaminone and thioether functionalities. No melting point reported .

- 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4): Structure: Methyl group at 5-position. Properties: Molecular formula C₇H₁₁NO, higher steric bulk. Used in pharmaceutical research .

3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS 74031-45-1):

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3-(Cyclohexylamino)cyclohex-2-en-1-one | Not explicitly stated (inferred C₁₂H₁₉NO) | ~193.29 | Not reported | Cyclohexylamino |

| 3-(Benzylamino)cyclohex-2-en-1-one | C₁₃H₁₅NO | 201.27 | Not reported | Benzylamino |

| 3-(Methylamino)cyclohex-2-en-1-one | C₇H₁₁NO | 125.17 | 68–69 | Methylamino |

| 3-Amino-2-cyclohexen-1-one | C₆H₉NO | 111.14 | Not reported | Unsubstituted amino |

| 3-Amino-5-methylcyclohex-2-en-1-one | C₇H₁₁NO | 125.17 | Not reported | 5-Methyl, amino |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.